1H-imidazol-2-yl(phenyl)methanol 1H-imidazol-2-yl(phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 22098-62-0
VCID: VC21323914
InChI: InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12)
SMILES: C1=CC=C(C=C1)C(C2=NC=CN2)O
Molecular Formula: C10H10N2O
Molecular Weight: 174.2 g/mol

1H-imidazol-2-yl(phenyl)methanol

CAS No.: 22098-62-0

Cat. No.: VC21323914

Molecular Formula: C10H10N2O

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1H-imidazol-2-yl(phenyl)methanol - 22098-62-0

Specification

CAS No. 22098-62-0
Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
IUPAC Name 1H-imidazol-2-yl(phenyl)methanol
Standard InChI InChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12)
Standard InChI Key APKDHLMIBHYURQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=NC=CN2)O
Canonical SMILES C1=CC=C(C=C1)C(C2=NC=CN2)O

Introduction

Chemical Identity and Structure

1H-imidazol-2-yl(phenyl)methanol belongs to the class of organic compounds containing both an imidazole heterocycle and a phenyl ring connected via a hydroxymethyl bridge. The compound is characterized by the following properties:

Chemical ParameterDetails
IUPAC Name1H-imidazol-2-yl(phenyl)methanol
Molecular FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
CAS Number22098-62-0
PubChem CID3407115
European EC Number869-661-8

The structure features an imidazole ring (a five-membered heterocycle with two nitrogen atoms) connected to a hydroxylated carbon that also bears a phenyl group. This arrangement creates a chiral center at the carbinol carbon, although commercial samples are typically racemic mixtures unless specifically synthesized as single enantiomers .

Structural Identifiers

For precise chemical identification in databases and literature, the compound is characterized by the following structural descriptors:

Identifier TypeString
InChIInChI=1S/C10H10N2O/c13-9(10-11-6-7-12-10)8-4-2-1-3-5-8/h1-7,9,13H,(H,11,12)
InChIKeyAPKDHLMIBHYURQ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C(C2=NC=CN2)O

These identifiers enable precise digital representation of the compound's structure across chemical databases and publication systems .

Physical Properties

The physical characteristics of 1H-imidazol-2-yl(phenyl)methanol influence its behavior in different environments and its utility in various applications. Based on available data and structural analogues, the following properties can be inferred:

Physical PropertyValue
AppearanceSolid at room temperature
Estimated Boiling Point~362°C at 760 mmHg
Estimated Density~1.16 g/cm³
SolubilitySoluble in polar organic solvents (alcohols, DMSO); partially soluble in water
Storage ConditionsRoom temperature, protected from moisture

The presence of both the imidazole nitrogen and the hydroxyl group contributes to the compound's moderate polarity and hydrogen bonding capabilities, affecting its solubility profile in various solvents .

Chemical Reactivity

1H-imidazol-2-yl(phenyl)methanol possesses multiple reactive sites that contribute to its versatility in organic synthesis:

Hydroxyl Group Reactivity

The hydroxyl group can participate in several reaction types:

  • Etherification reactions with alcohols under acidic conditions

  • Oxidation to the corresponding ketone

  • Conversion to leaving groups (mesylates, tosylates) for nucleophilic substitutions

  • Dehydration to form alkenes

A documented example includes the reaction with 1-methyl-3-pyrrolidinol in the presence of methanesulfonic acid at elevated temperatures (around 140°C), leading to etherification products .

Imidazole Ring Reactivity

The imidazole moiety contributes to the compound's chemical behavior through:

  • Acid-base properties (pKa approximately 6.5-7.0)

  • Metal coordination through nitrogen atoms

  • N-alkylation reactions

  • Participation in hydrogen bonding networks

These reactivity patterns make the compound valuable as an intermediate in the synthesis of more complex structures, particularly those with potential biological activity .

Applications

Based on the structural features and reactivity of 1H-imidazol-2-yl(phenyl)methanol, several applications can be identified:

Pharmaceutical Intermediates

The compound serves as a valuable intermediate in pharmaceutical synthesis, particularly for drugs containing imidazole motifs. The hydroxyl group provides a convenient handle for further functionalization, while the imidazole ring contributes to binding interactions with biological targets .

Coordination Chemistry

The imidazole nitrogen atoms can coordinate with various metal ions, making derivatives of this compound potentially useful in:

  • Catalysis applications

  • Metal-organic frameworks (MOFs)

  • Coordination polymers with interesting structural properties

Chemical Building Blocks

As a bifunctional molecule, 1H-imidazol-2-yl(phenyl)methanol serves as a versatile building block for more complex molecules:

  • The hydroxyl group allows for connection to other molecules via ether or ester linkages

  • The imidazole ring can be further functionalized through N-alkylation

  • The phenyl group provides opportunities for substitution chemistry

Structural Relatives and Analogues

Several structurally related compounds appear in the literature, highlighting the importance of this structural class:

N-Substituted Variants

(1-phenyl-1H-imidazol-2-yl)methanol represents a structural isomer where the phenyl group is attached to one of the imidazole nitrogen atoms rather than to the carbinol carbon. This compound has the same molecular formula (C₁₀H₁₀N₂O) but different connectivity and properties .

N-Methylated Derivative

(1-methyl-1H-imidazol-2-yl)(phenyl)methanol is the N-methylated version of the title compound, with the formula C₁₁H₁₂N₂O and molecular weight of 188.23 g/mol. This derivative may exhibit different solubility properties and reactivity patterns compared to the unmethylated compound .

Benzimidazole Analogues

(1H-benzo[d]imidazol-2-yl)(phenyl)methanol represents the benzofused analogue, featuring a benzimidazole core instead of a simple imidazole. This compound has demonstrated utility in etherification reactions with various alcohols under acidic conditions .

Potential Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

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